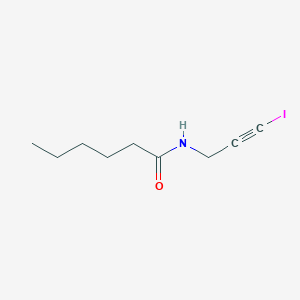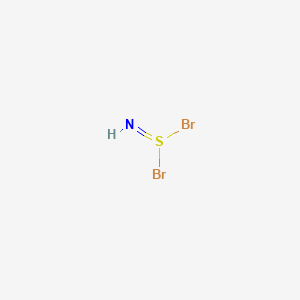![molecular formula C6H18N6O3 B14504253 [[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol CAS No. 64318-18-9](/img/structure/B14504253.png)
[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol is a chemical compound with the molecular formula C₆H₁₈N₆O₃ and a molecular weight of 222.246 g/mol It is characterized by the presence of hydroxymethylamino groups attached to a triazinan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol typically involves the reaction of cyanuric chloride with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving hydroxymethylation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include continuous flow reactions and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical reagent. It can be used in the modification of biomolecules and the development of new diagnostic tools .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, or anticancer properties .
Industry
In industrial applications, this compound is used in the production of resins, adhesives, and coatings. Its ability to form stable complexes with metals makes it useful in materials science and engineering .
Mecanismo De Acción
The mechanism of action of [[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol involves its interaction with specific molecular targets. The hydroxymethylamino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions play a crucial role in its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- [4,6-Bis(hydroxymethylamino)-1,3,5-triazine-2-yl]amino]methanol
- [6-Bis(hydroxymethylamino)-1,3,5-triazine-2,4-diyl]diimino]bismethanol
Uniqueness
[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol is unique due to its specific arrangement of hydroxymethylamino groups on the triazinan ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
64318-18-9 |
|---|---|
Fórmula molecular |
C6H18N6O3 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
[[4,6-bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol |
InChI |
InChI=1S/C6H18N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h4-15H,1-3H2 |
Clave InChI |
CLNNOSFHDBKQHQ-UHFFFAOYSA-N |
SMILES canónico |
C(NC1NC(NC(N1)NCO)NCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)




![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)

![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
